molecular formula C7H5F4N B6212511 6-fluoro-2-methyl-3-(trifluoromethyl)pyridine CAS No. 2731014-11-0

6-fluoro-2-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B6212511
CAS No.: 2731014-11-0
M. Wt: 179.1
InChI Key:
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Description

6-fluoro-2-methyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated pyridines are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride, trifluoromethyl iodide, and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the transformations .

Major Products Formed

The major products formed from these reactions include various fluorinated and trifluoromethylated pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines, such as 2-fluoro-3-(trifluoromethyl)pyridine and 2-chloro-6-methylpyridine .

Uniqueness

6-fluoro-2-methyl-3-(trifluoromethyl)pyridine is unique due to the specific arrangement of its fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and bioactivity .

Properties

CAS No.

2731014-11-0

Molecular Formula

C7H5F4N

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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